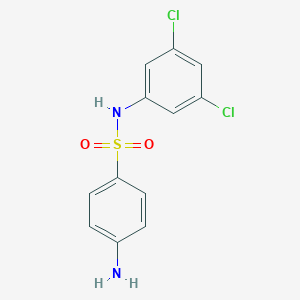

4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide

Vue d'ensemble

Description

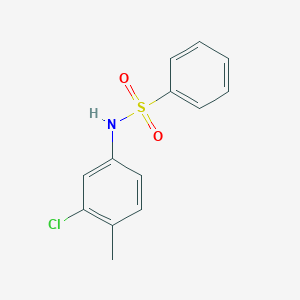

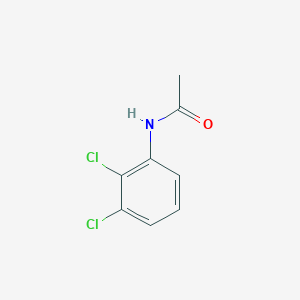

“4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide” is an organic compound with the molecular formula C12H10Cl2N2O2S . It has an average mass of 317.191 Da and a Monoisotopic mass of 315.984009 Da .

Molecular Structure Analysis

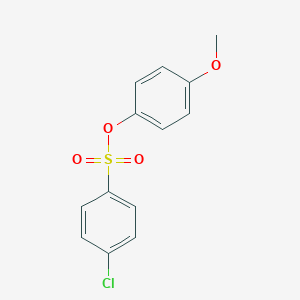

The molecular structure of “4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide” consists of a benzene ring sulfonamide moiety with an amine group attached to the benzene ring .

Physical And Chemical Properties Analysis

“4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide” has a density of 1.5±0.1 g/cm3, a boiling point of 487.2±55.0 °C at 760 mmHg, and a flash point of 248.4±31.5 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .

Applications De Recherche Scientifique

Anticancer Properties

The compound has demonstrated promising anticancer activity. Researchers have synthesized derivatives of this benzenesulfonamide and evaluated their effects on cancer cell lines. Specifically, compounds 4b–c, 4e, and 4g–h exhibited significant inhibitory effects against both triple-negative breast cancer (MDA-MB-231) and breast cancer (MCF-7) cell lines. These compounds selectively targeted cancer cells, showing 5.5 to 17.5 times higher selectivity compared to normal breast cells (MCF-10A). Additionally, some derivatives induced apoptosis in MDA-MB-231 cells .

Carbonic Anhydrase IX (CA IX) Inhibition

CA IX is overexpressed in many solid tumors, making it an attractive target for antiproliferative agents. Several benzenesulfonamide derivatives, including 4e, 4g, and 4h, exhibited excellent enzyme inhibition against CA IX (with IC50 values ranging from 10.93 to 25.06 nM) and CA II (with IC50 values ranging from 1.55 to 3.92 μM). Notably, these compounds showed remarkable selectivity for CA IX over CA II, which is crucial for minimizing side effects .

Antimicrobial Activity

Some benzenesulfonamide derivatives have demonstrated antimicrobial properties. While further studies are needed, initial results suggest potential applications in combating bacterial infections .

EGFR and HDAC Dual Inhibition

Although not directly related to the compound itself, it’s worth noting that certain quinolin-6-ol derivatives (such as 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol) have been investigated as dual inhibitors of epidermal growth factor receptor (EGFR) and histone deacetylases (HDACs). These dual inhibitors hold promise in cancer therapy .

Proteomics Research

Researchers interested in proteomics may find applications for this compound. It is available for purchase and can be used in studies related to protein analysis and characterization .

Life Sciences Research

In life sciences labs, benzenesulfonamides like this one can be valuable tools for various applications, including cell biology, genomics, and proteomics .

Safety and Hazards

Propriétés

IUPAC Name |

4-amino-N-(3,5-dichlorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2S/c13-8-5-9(14)7-11(6-8)16-19(17,18)12-3-1-10(15)2-4-12/h1-7,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWJOTSSVXCCPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202398 | |

| Record name | 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide | |

CAS RN |

5407-59-0 | |

| Record name | 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005407590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC5451 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile](/img/structure/B185199.png)